Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Lipophilicity Drug-likeness Membrane permeability

Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 1785763-38-3) is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative with a molecular formula of C16H16N2O5 and a molecular weight of 316.31 g/mol. Its structure features a 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate core functionalized at the N1 position with a 2-(pyridin-2-yl)ethyl group.

Molecular Formula C16H16N2O5
Molecular Weight 316.31 g/mol
CAS No. 1785763-38-3
Cat. No. B1430438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS1785763-38-3
Molecular FormulaC16H16N2O5
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(C=C(C1=O)C(=O)OC)CCC2=CC=CC=N2
InChIInChI=1S/C16H16N2O5/c1-22-15(20)12-9-18(8-6-11-5-3-4-7-17-11)10-13(14(12)19)16(21)23-2/h3-5,7,9-10H,6,8H2,1-2H3
InChIKeyODIQIWSUDMLKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 1785763-38-3): Structural and Physicochemical Baseline


Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 1785763-38-3) is a synthetic 1,4-dihydropyridine (1,4-DHP) derivative with a molecular formula of C16H16N2O5 and a molecular weight of 316.31 g/mol . Its structure features a 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate core functionalized at the N1 position with a 2-(pyridin-2-yl)ethyl group . Commercially, it is available from multiple suppliers with specified purities typically at 95% or 98% . This compound belongs to a well-known class of heterocycles that serve as key intermediates and ligands, but the specific N-(pyridin-2-ylethyl) substituent distinguishes it from simpler N-alkyl or N-aryl 1,4-DHP analogs.

Why Generic 1,4-Dihydropyridine Analogs Cannot Substitute for Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate in Targeted Applications


The 1,4-dihydropyridine scaffold is not a single, interchangeable commodity. The specific N1-substituent and ester groups directly govern molecular properties such as lipophilicity, hydrogen-bonding capacity, and metal-ion chelation geometry . For dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate, the 2-(pyridin-2-yl)ethyl arm introduces a second nitrogenous coordination site and a flexible ethylene linker, which fundamentally alters its potential as a bidentate or tridentate ligand compared to analogs with a simple alkyl chain or a directly attached aryl group. This structural differentiation can lead to quantifiable differences in LogP, topological polar surface area (TPSA), and complex stability constants, making the compound non-substitutable for applications where these physicochemical parameters are critical selection criteria .

Quantitative Differentiation Evidence for Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate Against Closest Analogs


Enhanced Lipophilicity (LogP) Versus N-Unsubstituted and N-Alkyl 4-Oxo-1,4-DHP Analogs

The target compound exhibits a computed LogP of 1.0592 . This represents a substantial increase in lipophilicity compared to the N-unsubstituted 1,4-dihydro-4-oxo-3,5-pyridinedicarboxylate scaffold (predicted LogP for the N-H parent is approximately -0.5 to 0.0 based on structural class) and N-methyl analogs (predicted LogP ~0.2-0.5). The introduction of the 2-(pyridin-2-yl)ethyl group thus provides an estimated LogP enhancement of over 1 log unit, which is significant for passive membrane permeability.

Lipophilicity Drug-likeness Membrane permeability

Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Relative to Carbon-Only N-Substituted Analogs

The target compound has a computed TPSA of 87.49 Ų and 7 hydrogen-bond acceptors . In contrast, a direct analog in which the N-(pyridin-2-ylethyl) group is replaced by a phenethyl group (e.g., dimethyl 4-oxo-1-(2-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate) would have a predicted TPSA of approximately 67-72 Ų and only 5 hydrogen-bond acceptors. The additional pyridyl nitrogen thus increases TPSA by ~15-20 Ų and adds 2 H-bond acceptors, which directly impacts solubility and blood-brain barrier penetration predictions.

Polar surface area Hydrogen bonding Oral bioavailability

Differentiated Metal Chelation Potential Due to Dual Pyridine/Carbonyl Donor Sets

Vendor technical descriptions indicate that this compound binds to metal ions, such as zinc and copper, forming complexes in which the metal ion is surrounded by the ligand . While direct quantitative stability constants are not publicly available, the structural rationale for differentiation is strong: the compound offers a 4-oxo group and two ester carbonyls on the DHP ring, plus a pendant pyridine nitrogen. This donor set is distinct from that of dimethyl 4-oxo-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate, which lacks the pendant pyridine and can only act as an O-donor chelator. The additional pyridyl nitrogen enables the target compound to form more stable 1:1 chelates with transition metals, a property valued in catalysis and materials chemistry.

Coordination chemistry Ligand design Metal complexation

Commercial Purity Specification Differentiation: 98% vs. 95% Baseline Offers

Among commercial suppliers, the target compound is available at two distinct purity tiers: 98% (e.g., from Leyan) and 95% (e.g., from AKSci) . This compares to a commonly observed 95% baseline for many catalog 1,4-dihydropyridine building blocks. For researchers requiring higher initial purity for sensitive catalytic or biological assays, the availability of a 98% specification directly influences procurement decisions by reducing the need for additional purification steps.

Purity specification Procurement Quality control

Optimal Use Scenarios for Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate Based on Differentiated Properties


Design of Membrane-Permeable Heterocyclic Probe Libraries

The compound's computed LogP of 1.0592 positions it favorably for medicinal chemistry programs seeking to construct cell-permeable, 1,4-DHP-based probe libraries. Compared to more polar N-unsubstituted or N-alkyl analogs, this specific derivative offers an improved balance between lipophilicity and polarity, making it a strategic choice for initial SAR exploration where passive membrane permeability is a design requirement.

Development of Transition Metal Catalysts with Hemilabile N,O-Ligands

The dual pyridine/carbonyl donor architecture makes this compound a candidate for hemilabile ligand design in homogeneous catalysis. The flexible ethylene linker allows the pendant pyridine to coordinate or dissociate reversibly, a property that is structurally absent in simpler N-methyl or N-phenyl analogs. This can be exploited in catalytic cycles requiring temporary coordination site opening.

High-Purity Starting Material for Sensitive Biochemical Assays

For enzymatic or receptor-binding assays where trace impurities can confound results, the availability of a 98% purity specification from Leyan provides a procurement advantage over the standard 95% grade. This reduces the burden of pre-assay purification and minimizes the risk of false positives or negatives in high-throughput screening campaigns.

Synthesis of Heterobimetallic Complexes for Materials Science

The two distinct coordination environments—one on the DHP core (O-donors) and one on the pendant arm (N-donor)—allow for the potential stepwise assembly of heterobimetallic complexes. This structural feature, combined with a TPSA of 87.49 Ų that aids in solubility modulation , makes the compound a versatile building block for metal-organic frameworks (MOFs) or discrete supramolecular architectures.

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